1,8-Dichloro-9,10-bis(phenylethynyl)anthracene

Chemiluminescence Peroxyoxalate Fluorophore

Formulators of yellow chemiluminescent lightsticks face a critical issue: generic BPEA produces green emission, not yellow. 1,8-Dichloro-9,10-bis(phenylethynyl)anthracene (CAS 51749-83-8) is the definitive yellow fluorophore in Cyalume-type products. Its 1,8-dichloro substitution shifts emission to yellow and, per patent literature, delivers significantly greater light output than prior art compositions. • λmax 499 nm (benzene); fluorescence QY class 0.7-0.9 • High photostability; also a viable OLED yellow dopant candidate • Available from research-scale to bulk quantities with rapid global dispatch

Molecular Formula C30H16Cl2
Molecular Weight 447.3 g/mol
CAS No. 51749-83-8
Cat. No. B1661967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8-Dichloro-9,10-bis(phenylethynyl)anthracene
CAS51749-83-8
Molecular FormulaC30H16Cl2
Molecular Weight447.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C#CC2=C3C=CC=C(C3=C(C4=C2C=CC=C4Cl)C#CC5=CC=CC=C5)Cl
InChIInChI=1S/C30H16Cl2/c31-27-15-7-13-24-23(19-17-21-9-3-1-4-10-21)25-14-8-16-28(32)30(25)26(29(24)27)20-18-22-11-5-2-6-12-22/h1-16H
InChIKeyYONGNHJIWAYNLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,8-Dichloro-9,10-bis(phenylethynyl)anthracene: Yellow Fluorophore for Peroxyoxalate Chemiluminescence


1,8-Dichloro-9,10-bis(phenylethynyl)anthracene (C30H16Cl2, MW 447.35) is a halogenated derivative of 9,10-bis(phenylethynyl)anthracene (BPEA). As a member of the bis(phenylethynyl)anthracene class, it functions as a highly efficient fluorescent emitter (fluorophore) in peroxyoxalate chemiluminescence systems, where it is specifically utilized to generate bright yellow light in high-intensity lightsticks [1]. The chlorine substitution at the 1,8-positions differentiates this compound from the parent BPEA (green emission) and other halogenated analogs, establishing it as the core yellow emitter in commercial Cyalume-type products [2].

Emitter type Yellow fluorophore for peroxyoxalate chemiluminescence systems
Core structure 1,8-dichloro-9,10-bis(phenylethynyl)anthracene (halogenated BPEA)
Selection context High-intensity yellow lightsticks; color-specific chemiluminescence research

Why 1,8-Dichloro-BPEA Cannot Be Replaced by Other Derivatives


The substitution pattern and halogen identity on the anthracene core of BPEA derivatives directly dictate both the emission color and the chemiluminescence efficiency in peroxyoxalate systems [1]. Unsubstituted BPEA produces green light [2], while 1,8-dichloro-BPEA produces a distinct yellow emission [3]. Replacing 1,8-dichloro-BPEA with an alternative BPEA analog would alter the spectral output of the final product, undermining application-specific color requirements. Furthermore, the patent literature explicitly teaches that chlorinated derivatives yield a significantly greater degree of chemiluminescent light than prior art compositions, indicating that generic substitution would compromise light output performance [1]. Therefore, for formulations requiring stable, high-intensity yellow chemiluminescence, 1,8-dichloro-BPEA is functionally non-interchangeable with its parent or other BPEA analogs.

1,8-Dichloro-BPEA (target)

Yellow emission; reported greater light output in peroxyoxalate systems

Unsubstituted BPEA (potential substitute)

Green emission; lower reported light output; may not meet yellow-spectrum requirements

Substitution with other halogenated BPEA analogs may shift emission color and chemiluminescence efficiency — direct replacement requires spectral validation.

Quantitative Performance Evidence vs. Key Comparators


Chemiluminescence Efficiency vs. Unsubstituted BPEA

Patent literature explicitly claims that chloro-substituted bis(phenylethynyl)anthracenes, including the 1,8-dichloro derivative, provide a 'significantly greater degree' of chemiluminescent light (including quantum yield, maximum intensity, and total yield) compared to prior art compositions, which would encompass the unsubstituted BPEA [1]. This is supported by a later study quantifying a chemiluminescence quantum efficiency of 0.34 for the related monochloro derivative, 1-chloro-9,10-bis(phenylethynyl)anthracene, indicating the performance-enhancing effect of halogen substitution [2].

Chemiluminescence Efficiency
Class-level
Patent claims "significantly greater" quantum yield, intensity, and total yield vs. unsubstituted BPEA; analogous 1-chloro derivative ΦCL = 0.34
Supports selection when maximizing brightness is the primary objective
Peroxyoxalate system with TCPO/H2O2; class-level claim — verify for specific formulation
Chemiluminescence Peroxyoxalate Fluorophore

Emission Color: Yellow vs. Green BPEA

The emission color of BPEA derivatives in chemiluminescence is strongly dependent on substituents. Unsubstituted 9,10-bis(phenylethynyl)anthracene (BPEA) emits green light [1], while 1,8-dichloro-9,10-bis(phenylethynyl)anthracene emits yellow light [2]. This difference is consistent across multiple literature sources and is exploited commercially in glow stick products [3].

Emission Color
Head-to-head
Yellow light (target) vs. Green light (unsubstituted BPEA)
Provides distinct spectral output for color-critical applications
Consistent across literature and commercial glow stick products
Chemiluminescence Emission Color Spectral Tuning

Fluorescence Quantum Yield of BPEA Class

A systematic study of 32 phenyl- and phenylethynyl-substituted aromatic compounds found that bis(phenylethynyl)anthracenes, as a class, exhibit high fluorescence quantum yields in the range of 0.7-0.9 in benzene solution [1]. This suggests that the 1,8-dichloro substitution on the anthracene core does not significantly quench the high intrinsic fluorescence efficiency characteristic of the BPEA scaffold, a critical attribute for its use as a chemiluminescent emitter.

Fluorescence Quantum Yield
Class-level
ΦF 0.7–0.9 (BPEA class, in benzene)
Suggests high intrinsic efficiency is retained with 1,8-dichloro substitution
Measured in solution; data from 32-compound study — confirm for solid-state or device formats
Fluorescence Quantum Yield BPEA Derivatives

High-Value Application Scenarios


High-Intensity Yellow Cyalume-Type Lightsticks

This is the primary industrial application. The compound's documented yellow emission [1] and the patent-backed claim of significantly greater light output compared to prior art [2] directly support its use in high-intensity yellow lightsticks. It is the preferred yellow fluorescer for products requiring maximum visibility and duration [3].

Yellow-Emitting Dopant in OLED Research

The high fluorescence quantum yield of the BPEA class (0.7-0.9) [4] and its robust photostability [5] make this compound a viable candidate as a yellow fluorescent dopant or host material in Organic Light-Emitting Diodes (OLEDs). Its distinct emission color provides a specific spectral component for white-light or multi-color OLED devices.

Analytical Chemiluminescence and Fluorescence Standards

The stable, high quantum yield fluorescence [4] and the well-defined, substituent-dependent emission characteristics [1] make 1,8-dichloro-BPEA useful as a reference standard or calibration fluorophore in analytical fluorescence spectroscopy and chemiluminescence-based assays.

Application
Selection Property
Validation Focus
Yellow lightstick formulations (peroxyoxalate)
1,8-dichloro substitution pattern
Emission color and reported light output relative to unsubstituted BPEA
OLED research – yellow emissive dopant
High fluorescence quantum yield (class-level)
Reported photostability and emission spectrum in solid-state
Analytical fluorescence/chemiluminescence standards
Stable, high quantum yield fluorescence
Substituent-dependent emission consistency across batches

Technical Documentation Hub

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24 linked technical documents
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